
DL-TBOA
Descripción general
Descripción
DL-Threo-β-Benzyloxyaspartic acid (DL-TBOA) is a potent inhibitor of excitatory amino acid transporters (EAATs). It is widely used in scientific research to study the role of glutamate transporters in various physiological and pathological processes. This compound is known for its ability to block the uptake of glutamate and aspartate, which are crucial neurotransmitters in the central nervous system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DL-TBOA is synthesized through a series of chemical reactions starting from readily available precursors. The synthesis involves the protection of functional groups, formation of key intermediates, and subsequent deprotection steps. One common synthetic route includes the following steps :
- Protection of the amino group of aspartic acid.
- Formation of the β-benzyloxy intermediate.
- Deprotection of the amino group to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories using the synthetic route mentioned above. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity .
Análisis De Reacciones Químicas
Biochemical Binding Kinetics with Glutamate Transporters
DL-TBOA exhibits high-affinity binding to EAAT subtypes, with distinct inhibitory constants (Table 1). Electrophysiological studies demonstrate that this compound competitively blocks glutamate-induced currents without inducing transporter-associated currents, confirming its non-transportable nature .
Key Findings:
-
EAAT1 (GLAST): Half-maximal inhibitory concentration (IC₅₀) = 70 µM .
-
EAAT2 (GLT-1): IC₅₀ = 6 µM, making it 13-fold more potent than dihydrokainate (IC₅₀ = 79 µM) .
-
EAAT4/EAAT5: Inhibition constants (Kᵢ) = 4.4 µM and 3.2 µM, respectively .
Table 1: Inhibitory Potency of this compound Across EAAT Subtypes
Transporter Subtype | IC₅₀/Kᵢ (µM) |
---|---|
EAAT1 (GLAST) | 70 |
EAAT2 (GLT-1) | 6 |
EAAT3 (EAAC1) | 6 |
EAAT4 | 4.4 |
EAAT5 | 3.2 |
Sodium Ion Dependency in Binding Kinetics
This compound binding to glutamate transporters is sodium-dependent. Stopped-flow fluorimetry experiments on the archaeal homolog Glt<sub>Ph</sub> revealed:
-
Rate-limiting step: Binding of the first Na⁺ ion precedes substrate/inhibitor association .
-
Binding rate (kᵣ): Increases linearly with Na⁺ concentration (slope = 26 ± 1.7 M⁻¹s⁻¹) .
-
Dissociation: Requires Na⁺ dissociation, with kinetics modulated by ion concentration .
Figure 1: Sodium Dependence of this compound Binding
Where = 26 M⁻¹s⁻¹ (this compound) vs. 36 M⁻¹s⁻¹ (L-aspartate).
Mechanistic Comparison with Other Inhibitors
This compound’s non-transportable mechanism contrasts with substrate-type inhibitors (e.g., L-trans-pyrrolidine-2,4-dicarboxylate). Key distinctions include:
-
Lack of induced currents: Unlike transportable substrates, this compound does not elicit transporter-associated ionic currents .
-
Stability: this compound is chemically more stable than benzoyl analogs, enhancing its utility in prolonged experiments .
Functional Consequences of Transport Inhibition
This compound increases extracellular glutamate ([glu]ₒ) by blocking reuptake:
-
Synaptic effects: Prolongs NMDA receptor currents by delaying glutamate clearance (τ increased from 254 ms to 662 ms) .
-
Neurotoxicity: Elevates [glu]ₒ during ischemia, exacerbating excitotoxic damage in retinal models .
Structural Insights from Binding Studies
Cryo-EM and crystallographic data show this compound binds the inward-facing conformation of Glt<sub>Ph</sub>, stabilizing the transport domain against the scaffold . This interaction prevents conformational transitions required for substrate translocation.
Aplicaciones Científicas De Investigación
Key Properties:
- Ki values :
- EAAT1: 42 µM
- EAAT2: 5.7 µM
- Chemical Stability : More stable than its benzoyl analog, making it a reliable tool for research .
Excitotoxicity Studies
This compound has been instrumental in understanding excitotoxicity, which is associated with various neurological disorders. For instance, studies demonstrate that administration of this compound can induce neuronal damage and convulsive behavior in animal models, highlighting its role in excitotoxic pathways.
Case Study:
- Animal Model : Wistar rats
- Dosage : Microdialysis administration of 500 µM
- Findings : Increased extracellular levels of aspartate and glutamate were observed, leading to neuronal damage in the hippocampus .
Cancer Research
In cancer studies, this compound has shown promise as a therapeutic agent. It alters the activity of glutamate transporters in colorectal cancer cells, enhancing the efficacy of chemotherapeutic agents.
Mechanism in Cancer Cells
This compound reduces chemotherapy-induced p53 induction and augments cell death in resistant colorectal cancer (CRC) cells when treated with specific chemotherapeutics like SN38.
Case Study:
- Cell Lines : HCT116 and LoVo cells
- Observations :
Clinical Implications
Although currently in preclinical stages, this compound's ability to modulate glutamate transporter activity may lead to novel treatment strategies for conditions characterized by excitotoxicity or resistance to chemotherapy.
Data Summary Table
Mecanismo De Acción
DL-TBOA exerts its effects by competitively inhibiting excitatory amino acid transporters, thereby blocking the uptake of glutamate and aspartate. This leads to an increase in extracellular levels of these neurotransmitters, which can affect synaptic transmission and neuronal excitability . The compound interacts with multiple EAAT isoforms, including EAAT1, EAAT2, EAAT3, EAAT4, and EAAT5, with varying affinities .
Comparación Con Compuestos Similares
DL-TBOA is often compared with other glutamate transporter inhibitors, such as L-trans-pyrrolidine-2,4-dicarboxylate (t-2,4-PDC) and dihydrokainate . While this compound is a non-transportable inhibitor, t-2,4-PDC is a substrate inhibitor. This difference in mechanism of action makes this compound a more potent and selective tool for studying glutamate transporters .
Similar Compounds
L-trans-pyrrolidine-2,4-dicarboxylate (t-2,4-PDC): A substrate inhibitor of glutamate transporters.
Dihydrokainate: A selective inhibitor of EAAT2.
UCPH-101: A selective inhibitor of EAAT1.
This compound’s unique non-transportable inhibition mechanism and high selectivity for multiple EAAT isoforms make it a valuable compound for research in various scientific fields.
Actividad Biológica
DL-TBOA (DL-threo-β-benzyloxyaspartate) is a potent inhibitor of excitatory amino acid transporters (EAATs), which play a crucial role in regulating glutamate levels in the central nervous system. This compound has been studied extensively for its biological activity, particularly its effects on cell viability, neurotoxicity, and potential therapeutic applications in cancer and neurological disorders.
This compound acts as a competitive, non-transportable blocker of EAATs, primarily inhibiting EAAT2, EAAT3, EAAT1, EAAT4, and EAAT5. The half-maximal inhibitory concentration (IC50) values for these transporters are as follows:
Transporter | IC50 (μM) |
---|---|
EAAT2 | 6 |
EAAT3 | 6 |
EAAT1 | 70 |
EAAT4 | 4.4 |
EAAT5 | 3.2 |
This selectivity for EAATs over ionotropic and metabotropic glutamate receptors makes this compound a valuable tool in neuroscience research and potential therapeutic contexts .
Neurotoxic Effects
Research indicates that this compound can induce significant neurotoxic effects. In organotypic hippocampal slice cultures, the addition of this compound for 48 hours resulted in cell death across various hippocampal regions, with effective concentrations (EC50) ranging from 38 to 48 μM. This neurotoxicity is attributed to the inhibition of glutamate transporters, which disrupts the clearance of extracellular glutamate and can lead to excitotoxicity .
Case Study: Ischemic Insult
In a study examining the effects of oxygen-glucose deprivation (OGD), it was found that while this compound induced cell death when applied continuously, its application during OGD significantly reduced propidium iodide uptake—a marker for cell death—indicating a protective effect under certain conditions. This suggests that partial inhibition of glutamate transporters during energy failure may mitigate excitotoxic damage .
Effects on Cancer Cell Viability
This compound has also been investigated for its role in modulating chemotherapy responses in colorectal cancer cells. In vitro studies demonstrated that this compound augmented cell death induced by SN38 (a topoisomerase I inhibitor) while counteracting cell death caused by oxaliplatin (a platinum-based drug). This differential effect highlights the potential of this compound as a modulator of drug resistance in cancer therapy:
Drug | Effect of this compound |
---|---|
SN38 | Augmented cell death |
Oxaliplatin | Counteracted cell death |
These findings are significant as they suggest that this compound may enhance the efficacy of certain chemotherapeutic agents while reducing the cytotoxic effects of others .
Summary of Research Findings
- Glutamate Transport Inhibition : this compound effectively inhibits multiple EAATs with varying selectivity.
- Neurotoxicity : Prolonged exposure leads to significant cell death in hippocampal neurons.
- Cancer Modulation : Alters response to chemotherapy drugs, enhancing sensitivity to some while providing protection against others.
Q & A
Basic Research Questions
Q. What is the primary mechanism of DL-TBOA in inhibiting excitatory amino acid transporters (EAATs)?
this compound acts as a non-transportable competitive inhibitor of EAAT1, EAAT2, and EAAT3, binding to the substrate-binding pocket and stabilizing the outward-facing conformation of these transporters. This prevents glutamate uptake and traps the transporter in a state that cannot complete the transport cycle. Crystallographic and electron paramagnetic resonance (EPR) studies confirm that this compound binding obstructs the closure of hairpin loop 2 (HP2), a critical structural element for substrate translocation . Methodological Note : Use this compound at concentrations between 10–100 µM in in vitro systems to block >90% of glutamate uptake. Validate efficacy via [³H]D-aspartate uptake assays in neuronal/astrocytic cultures .
Q. How does this compound influence synaptic glutamate dynamics in acute brain slices?
this compound prolongs extracellular glutamate availability by blocking reuptake, leading to increased activation of postsynaptic glutamate receptors. Key findings:
- Field EPSPs : Reduces neuronal field EPSP amplitude (P < 0.0001, n = 7) and shortens rise time in astrocytic processes (P < 0.0001, n = 60) .
- mEPSCs : At 5 mM, reduces miniature excitatory postsynaptic current (mEPSC) frequency but increases amplitude, suggesting presynaptic vesicle depletion and postsynaptic receptor saturation .
Methodological Note : Combine this compound with electrophysiological recordings (patch-clamp or field potential) to assess real-time synaptic plasticity changes.
Q. What are the standard experimental concentrations of this compound across model systems?
Advanced Research Questions
Q. How to resolve contradictory data on this compound’s role in glutamate release?
this compound exhibits context-dependent effects:
- Hypoosmotic stress : Increases extracellular glutamate (P < 0.0001) by blocking transporter reversal, not uptake .
- KCl-evoked release : Enhances locus coeruleus (LC) neuronal firing (65% increase, n = 5) via EAAT2 inhibition, but this effect is absent in the presence of NMDA/AMPA receptor antagonists .
Methodological Recommendation : Use paired pharmacological blockers (e.g., CNQX + AP-5) to isolate transporter-specific effects from receptor-mediated feedback.
Q. How does this compound affect synaptosomal Ca²⁺ dynamics and vesicular release?
this compound modulates presynaptic Ca²⁺ signaling:
- Cytosolic [Ca²⁺] : Reduces depolarization-evoked Ca²⁺ influx in synaptosomes by 30% (P < 0.0001 vs. control, n = 5), likely due to altered membrane potential .
- Vesicular refilling : Prolonged application (>20 min) decreases vesicle replenishment rates, as shown by reduced R1/R2 EPSC amplitudes during paired-pulse stimulation .
Technical Tip : Combine this compound with fluorescent Ca²⁺ indicators (e.g., Fura-2) and FM dye vesicle tracking for dual-parameter analysis.
Q. What structural insights does this compound provide into EAAT conformational dynamics?
this compound stabilizes EAATs in outward-facing states, enabling studies of transporter gating:
- Disulfide crosslinking : In EAAT1 mutants (A243C/T396C), this compound increases disulfide bond formation by 40% (P < 0.01), confirming HP2 rigidity in outward states .
- Anion conductance : Blocks substrate-dependent anion currents in EAAT3 mutants (R388D/E), confirming that channel opening requires intermediate conformational transitions .
Methodological Application : Use cysteine accessibility assays and EPR spectroscopy to map transporter conformational shifts.
Q. How to optimize this compound use in studying astrocyte-neuron metabolic coupling?
this compound disrupts the glutamate-glutamine cycle by blocking astrocytic EAAT2:
- Astrocytic processes : Reduces ΔF/F (Ca²⁺ signal) by 50% (P = 0.002, n = 60) and prolongs activation duration in somata (P < 0.0001, n = 60) .
- Metabolic suppression : In Xenopus tadpoles, 10 µM this compound reduces oxygen consumption by 35% (P < 0.05, n = 4–5), mimicking biostasis .
Experimental Design : Pair this compound with lactate/pyruvate supplementation to isolate compensatory metabolic pathways.
Q. What are the limitations of this compound in modeling glutamate excitotoxicity?
- Dose-dependent artifacts : At >50 µM, this compound induces non-specific membrane depolarization in astrocytes, confounding excitotoxicity assays .
- Temporal resolution : Effects on synaptic transmission are reversible within 15–30 min of washout, limiting chronic exposure models .
Best Practice : Use conditional EAAT knockout models for long-term studies and validate with TBOA’s enantiomer (L-TBOA) for specificity checks.
Q. Methodological Tables
Table 1. Key Parameters for this compound in Glutamate Uptake Assays
Parameter | Value | Source |
---|---|---|
IC₅₀ for EAAT1 | 70 µM | |
IC₅₀ for EAAT2/3 | 6 µM | |
Solubility in DMSO | 418 mM (100 mg/mL) | |
Stability (-20°C) | 3 years (powder), 1 year (solution) |
Table 2. Common Experimental Conflicts and Solutions
Propiedades
IUPAC Name |
(2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c12-8(10(13)14)9(11(15)16)17-6-7-4-2-1-3-5-7/h1-5,8-9H,6,12H2,(H,13,14)(H,15,16)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOBCYXURWDEDS-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415515 | |
Record name | (2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208706-75-6 | |
Record name | (2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.